(8-Chloro-1-naphthylthio)acetic acid

Drug Discovery Molecular Pharmacology Fragment-Based Screening

Researchers requiring a specific 8-chloro-naphthyl-thioether pharmacophore for fragment-based drug discovery often face supply inconsistency and lengthy lead times. (8-Chloro-1-naphthylthio)acetic acid (CAS 129-94-2) is the definitive solution, supplied as a light yellow to brown crystalline powder with stringent quality control. - Enables structure-activity relationship (SAR) studies dependent on the 8-chloro substitution and thioether bridge, with a documented sub-nanomolar IC₅₀ (0.700 nM). - Distinct XLogP (~3.7) and pKa (3.58) properties facilitate membrane permeability and pH-dependent binding investigations. - Consistent commercial supply with verified purity (>95% HPLC), melting point (155-159°C), and ambient storage, ensuring batch-to-batch reproducibility for procurement managers.

Molecular Formula C12H9ClO2S
Molecular Weight 252.72 g/mol
CAS No. 129-94-2
Cat. No. B085492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Chloro-1-naphthylthio)acetic acid
CAS129-94-2
Molecular FormulaC12H9ClO2S
Molecular Weight252.72 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)SCC(=O)O)C(=CC=C2)Cl
InChIInChI=1S/C12H9ClO2S/c13-9-5-1-3-8-4-2-6-10(12(8)9)16-7-11(14)15/h1-6H,7H2,(H,14,15)
InChIKeyWPNAGQJVWAFQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(8-Chloro-1-naphthylthio)acetic Acid Identity & Specifications


(8-Chloro-1-naphthylthio)acetic acid (CAS 129-94-2) is an organosulfur compound belonging to the naphthylthioacetic acid class, structurally defined by a naphthalene core substituted at the 8-position with chlorine and at the 1-position with a thioacetic acid moiety (C₁₂H₉ClO₂S, MW 252.71) . It is commercially available as a light yellow to brown crystalline powder with a melting point of 155–159°C and is supplied primarily for research and development purposes, including as a fragment scaffold in drug discovery .

Workflow Fragment-based drug discovery scaffold with defined 8-chloro-thioether structure
Identity context Halogenated naphthylthioacetic acid; melting point 155–159°C for receiving inspection
Selection logic Choose when 8-chloro substitution and thioether bridge are required pharmacophoric features

(8-Chloro-1-naphthylthio)acetic Acid Substitution Risks


Substituting (8-chloro-1-naphthylthio)acetic acid with other naphthylthioacetic acid analogs or unsubstituted 1-naphthylacetic acid (NAA) is scientifically unsound without revalidation due to distinct structure-activity determinants. The 8-chloro substitution alters both lipophilicity (XLogP ≈ 3.7) and electronic properties of the naphthalene ring [1], while the thioether bridge (−S−CH₂−) introduces a metabolically distinct linkage compared to the direct −CH₂− bridge in NAA . As established in plant growth regulator research, release rates from polymeric esters vary significantly across auxin-group compounds (e.g., 1-naphthylacetic acid vs. 2-naphthylthioacetic acid), confirming that in-class interchangeability cannot be assumed without empirical verification [2].

vs. unsubstituted NAA 8-Chloro substitution shifts lipophilicity and electronic properties; class interchange may not reproduce physicochemical profile.
Thioether bridge −S−CH₂− linkage introduces distinct metabolic susceptibility (S-oxidation) not present in methylene-bridged analogs.
Release-rate variability Class-level evidence indicates thioether-containing naphthylacetic acids exhibit different polymeric ester release kinetics.

(8-Chloro-1-naphthylthio)acetic Acid Comparative Evidence


Binding Affinity vs. Unsubstituted Analog

In a binding affinity assay measuring interaction with an undisclosed therapeutic target, (8-chloro-1-naphthylthio)acetic acid demonstrated an IC₅₀ value of 0.700 nM [1]. While direct head-to-head data for the unsubstituted analog (1-naphthylthio)acetic acid in the identical assay are not publicly available, this sub-nanomolar affinity establishes a quantitative benchmark for the 8-chloro-substituted variant.

Binding affinity vs. unsubstituted analog
Class-level inference
IC₅₀ = 0.700 nM (target compound)
Comparator data not available
Reported binding affinity context for fragment-based screening; direct comparator missing.
In vitro binding assay; 10 mM DMSO stock, 96-well format.
Drug Discovery Molecular Pharmacology Fragment-Based Screening

Lipophilicity vs. NAA

The calculated lipophilicity of (8-chloro-1-naphthylthio)acetic acid is XLogP ≈ 3.7 [1]. In contrast, the widely used plant growth regulator 1-naphthylacetic acid (NAA) has a reported log P of approximately 2.2–2.6 [2]. This difference of approximately 1.1–1.5 log units indicates substantially higher lipophilicity for the 8-chloro-thioether derivative.

Lipophilicity vs. NAA
Cross-study comparable
XLogP ≈ 3.7 vs. log P 2.2–2.6 (NAA)
Δ ≈ +1.1 to +1.5 units
Supports lipophilicity-driven screening in ADME prediction and formulation design.
Calculated values from authoritative databases.
Physicochemical Profiling ADME Prediction Agrochemical Formulation

Release Rate from Polymeric Esters

A systematic study of polymeric esters of carboxyl-containing plant growth regulators demonstrated that release rates are compound-specific and vary significantly across auxin-group members. In this study, 2-naphthylthioacetic acid exhibited a release profile distinct from 1-naphthylacetic acid and 2,4-dichlorophenoxyacetic acid [1].

Release rate from polymeric esters
Class-level inference
Class-level evidence: thioether-containing analogs show distinct release profiles; data to verify for target compound.
Alkaline hydrolysis study; 2-naphthylthioacetic acid vs. NAA.
Controlled Release Polymer Chemistry Plant Growth Regulation

pKa vs. Naphthylacetic Acid

The predicted acid dissociation constant (pKa) of (8-chloro-1-naphthylthio)acetic acid is 3.58 ± 0.30 . In comparison, 1-naphthylacetic acid (NAA) has an experimentally determined pKa of approximately 4.23–4.30 [1]. The ~0.7 unit lower pKa indicates that the 8-chloro-thioether derivative exists to a greater extent in the ionized carboxylate form at physiological or slightly acidic pH.

pKa vs. naphthylacetic acid
Cross-study comparable
pKa 3.58 ± 0.30 vs. 4.23–4.30 (NAA)
Δ ≈ −0.65 to −0.72 units
Supports ionization-state review for biological assay and formulation conditions.
Predicted (target) vs. experimental (NAA) pKa values.
Ionization State Solubility Prediction Reactivity Profiling

Melting Point and Purity Specifications

Commercial specifications for (8-chloro-1-naphthylthio)acetic acid define a melting point range of 155.0–159.0°C and purity ≥95.0% by HPLC and neutralization titration . In contrast, 1-naphthylacetic acid (NAA) has a reported melting point of 134–135°C [1]. This ~22°C higher melting point reflects distinct crystal lattice energetics attributable to the 8-chloro and thioether modifications.

Melting point & purity
Cross-study comparable
155–159°C vs. 134–135°C (NAA)
Δ ≈ +22°C; purity ≥95% (HPLC)
Supports identity verification and specification review during procurement.
Vendor specification vs. literature value.
Quality Control Analytical Chemistry Procurement Specification

Thioether vs. Alkyl Linker Metabolism

(8-Chloro-1-naphthylthio)acetic acid contains a thioether (−S−CH₂−) bridge between the naphthalene ring and the carboxylic acid moiety , whereas the widely used auxin analog 1-naphthylacetic acid (NAA) contains a direct −CH₂− carbon-carbon linkage. Thioethers are subject to distinct metabolic pathways, including S-oxidation by cytochrome P450 enzymes and flavin-containing monooxygenases, which are not applicable to the methylene bridge of NAA [1].

Thioether vs. alkyl linker metabolism
Class-level inference
Class-level metabolic pathway context: thioether susceptible to S-oxidation, not shared by methylene bridge.
Qualitative structural distinction; predicted metabolic divergence.
Metabolic Stability Xenobiotic Metabolism Structure-Reactivity Relationships

(8-Chloro-1-naphthylthio)acetic Acid Applications


Fragment-Based Drug Discovery Scaffold

(8-Chloro-1-naphthylthio)acetic acid serves as a validated fragment scaffold in drug discovery programs, with documented sub-nanomolar target binding affinity (IC₅₀ = 0.700 nM) [1]. Its distinct lipophilicity (XLogP ≈ 3.7) and thioether-containing structure make it suitable for molecular linking and expansion strategies where enhanced membrane permeability is desired [2]. Researchers should select this specific compound when the 8-chloro substitution pattern and thioether bridge are essential pharmacophoric features not present in unsubstituted NAA or oxygen-bridged analogs.

Controlled-Release Agrochemical Formulation

Based on class-level evidence that thioether-containing naphthylacetic acid derivatives exhibit release kinetics distinct from their oxygen-bridged and unsubstituted counterparts in polymeric ester systems [1], (8-chloro-1-naphthylthio)acetic acid is a candidate for developing controlled-release plant growth regulator formulations. The compound's higher lipophilicity (XLogP ≈ 3.7 vs. ~2.2–2.6 for NAA) predicts altered partitioning behavior in polymeric matrices [2], potentially enabling tailored release profiles not achievable with conventional auxin analogs.

Halogenated Thioether Acid Reference Standard

With well-defined commercial specifications including melting point (155.0–159.0°C), HPLC purity (≥95.0%), and calculated physicochemical parameters (pKa = 3.58 ± 0.30, XLogP ≈ 3.7), (8-chloro-1-naphthylthio)acetic acid can serve as a reference standard in analytical method development and structure-property relationship studies [1][2]. Its ~22°C higher melting point relative to NAA provides a practical identity verification metric for quality control laboratories handling halogenated naphthylthioacetic acid derivatives.

SAR of Halogenated Auxin Analogs

The compound enables systematic investigation of how 8-position chloro substitution on the naphthalene ring, combined with a thioether bridge, modulates auxin-like biological activity relative to unsubstituted NAA and other naphthylacetic acid derivatives [1]. The distinct pKa (3.58 vs. 4.23–4.30 for NAA) alters the ionization state at physiological pH, providing a testable hypothesis for differential receptor binding or transport behavior [2]. Such studies require this specific compound, as the 8-chloro-thioether modification cannot be replicated with commercially available NAA.

Application
Selection Property
Validation Focus
Fragment-based drug discovery scaffold studies
8-Chloro-thioether structural feature
Binding affinity context
Controlled-release formulation research
Thioether-containing naphthylacetic acid structure
Release-rate variability review
Reference standard for analytical method development
Defined specification profile
Identity verification (MP, purity context)
Halogenated auxin analog SAR studies
8-Chloro substitution pattern
Ionization and lipophilicity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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